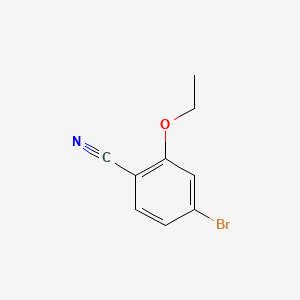

4-Bromo-2-ethoxybenzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYLYSYPEWKIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Synthesis Pathways

Established Synthetic Routes for 4-Bromo-2-ethoxybenzonitrile

The synthesis of this compound is accomplished through several key precursor-based strategies. These methods involve the chemical modification of structurally similar molecules to introduce the desired ethoxy and nitrile functional groups onto the brominated benzene (B151609) core.

One of the most direct methods for synthesizing this compound is through the etherification of 4-Bromo-2-hydroxybenzonitrile. This process follows the principles of the Williamson ether synthesis. masterorganicchemistry.comnumberanalytics.com

First, the precursor 4-Bromo-2-hydroxybenzonitrile must be synthesized. A common method involves the reaction of 2-fluoro-5-bromobenzonitrile with potassium acetate (B1210297) and 18-crown-6 (B118740) ether in acetonitrile (B52724), followed by hydrolysis with sodium hydroxide (B78521) and subsequent acidification to yield 4-Bromo-2-hydroxybenzonitrile. chemicalbook.com This substance is a benzonitrile (B105546) derivative characterized by hydroxyl and bromine substituents at the 2 and 4 positions, respectively. libretexts.org

Once the phenolic precursor is obtained, it is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. libretexts.orgyoutube.com This intermediate then undergoes a nucleophilic substitution (SN2) reaction with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the final ether product, this compound. masterorganicchemistry.com The reaction is typically carried out in a suitable aprotic solvent.

Table 1: Williamson Ether Synthesis of this compound

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | 4-Bromo-2-hydroxybenzonitrile | Sodium Hydride (NaH) | Sodium 4-bromo-2-cyanophenoxide | Deprotonation |

| 2 | Sodium 4-bromo-2-cyanophenoxide, Ethyl Iodide | - | This compound | SN2 Nucleophilic Substitution |

Another synthetic approach involves the use of 4-bromoaniline (B143363) derivatives. A plausible, though multi-step, pathway begins with 4-bromoaniline. The synthesis of derivatives like 4-bromo-2-chloroaniline (B1269894) from aniline (B41778) has been documented. nih.gov The strategy involves protecting the amine group as an amide to control the regioselectivity of subsequent reactions. googleapis.com

A hypothetical route to this compound could start from 4-bromo-2-ethoxyaniline. This aniline derivative would first be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. thieme-connect.de The resulting diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with a copper(I) cyanide salt to replace the diazonium group with a nitrile (cyano) group, yielding the target molecule. The synthesis of various substituted anilines and their subsequent conversion to other functional groups via diazotization is a fundamental strategy in organic synthesis. libretexts.orgrsc.org

A well-documented route uses 4-Bromo-2-chlorobenzonitrile (B136228) as a key intermediate. This intermediate can be synthesized from 4-amino-2-chlorobenzonitrile (B1265742) via a Sandmeyer reaction. tandfonline.com

The conversion of 4-Bromo-2-chlorobenzonitrile to the final product involves the substitution of the chlorine atom with an ethoxy group. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org In this reaction, the aromatic ring, which is activated by the electron-withdrawing nitrile and bromo groups, is attacked by a strong nucleophile, in this case, the ethoxide ion (CH₃CH₂O⁻). masterorganicchemistry.com The ethoxide ion is usually generated by reacting sodium metal or sodium hydride with ethanol. The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA) to facilitate the substitution. google.comcalstate.edu

Alternatively, palladium-catalyzed cross-coupling reactions can be employed. While palladium catalysts are often used to substitute aryl bromides, under certain conditions, they can also facilitate the etherification at the chloro-substituted position. google.comgoogle.com For instance, a process for preparing related compounds involves refluxing 4-bromo-2-chlorobenzonitrile with potassium carbonate in an acetonitrile/water mixture, followed by the addition of a palladium catalyst and other reagents. googleapis.com

Table 2: Synthesis via Nucleophilic Aromatic Substitution

| Reactant | Reagent | Solvent | Product | Reaction Type |

| 4-Bromo-2-chlorobenzonitrile | Sodium Ethoxide (NaOEt) | Dimethylformamide (DMF) | This compound | Nucleophilic Aromatic Substitution (SNAr) |

The introduction of the nitrile (-CN) group onto the aromatic ring is a critical step in the synthesis of this compound. The most relevant method in this context is the Sandmeyer reaction . This reaction provides a reliable way to convert an aromatic primary amine into a nitrile. It involves the diazotization of the amine with nitrous acid (HNO₂) to form a diazonium salt (-N₂⁺), which is then treated with copper(I) cyanide (CuCN). thieme-connect.de This method is particularly useful when starting from aniline-based precursors.

Another fundamental method for nitrile synthesis, though less direct for this specific aromatic compound, is the nucleophilic substitution of an alkyl halide with a cyanide salt (e.g., NaCN or KCN). masterorganicchemistry.com This SN2 reaction is highly effective for primary and secondary alkyl halides but is not applicable to aryl halides under standard conditions due to the strength of the carbon-halogen bond in the aromatic ring. However, variations of this, such as the Rosenmund-von Braun reaction, can achieve cyanation of aryl halides using copper(I) cyanide at high temperatures.

The efficiency of the synthetic routes to this compound is highly dependent on the specific reaction conditions. Optimization studies focus on maximizing yield and purity by adjusting parameters such as temperature, solvent, catalyst, and reaction time.

For the Williamson Ether Synthesis: The choice of base and solvent is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) are preferred to fully deprotonate the phenol (B47542) without competing in the substitution step. Polar aprotic solvents like DMF or THF are often used to dissolve the ionic intermediate and facilitate the SN2 reaction.

For Nucleophilic Aromatic Substitution (SNAr): The reaction rate is enhanced by using a highly polar aprotic solvent (e.g., DMF, DMSO, HMPA) that can stabilize the negatively charged Meisenheimer complex intermediate. nih.govcalstate.edu Temperature is also a key factor; while some activated systems react at room temperature, others may require heating to proceed at a reasonable rate. The concentration and reactivity of the nucleophile (ethoxide) are also important variables.

For Palladium-Catalyzed Etherification: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the supporting ligand (e.g., Tol-BINAP) is critical for catalytic activity. google.comgoogle.com The base (e.g., NaH, NaOt-Bu, K₂CO₃) plays a dual role in generating the alkoxide and participating in the catalytic cycle. googleapis.comgoogle.com Solvents like toluene (B28343) are commonly used. google.comgoogle.com Optimization involves screening different combinations of ligands, bases, and solvents to find the system that gives the highest yield and selectivity for the desired ether product.

Reaction Conditions and Optimization Studies

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is crucial in the synthesis of this compound as it influences reaction rates, yields, and the solubility of reactants and intermediates. Polar aprotic solvents are generally preferred for nucleophilic aromatic substitution and related coupling reactions due to their ability to solvate cations while leaving the nucleophile relatively free and reactive.

Detailed research findings indicate that solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) are effective for these types of syntheses. researchgate.netmdpi.com For instance, in the synthesis of the closely related 4-bromo-2-methoxybenzonitrile (B1291993) from 4-bromo-2-fluorobenzonitrile, DMF was used as the solvent, facilitating the reaction with potassium carbonate and methanol (B129727) to achieve a high yield. nih.gov The use of ionic liquids has also been explored as a green alternative, in some cases serving as both the solvent and a catalyst, thereby simplifying the separation process. rsc.org The selection of the solvent can significantly impact the reaction's efficiency; for example, in some cyanation reactions, a 3:1 ratio of DMSO to acetonitrile (CH₃CN) was found to produce optimal results. duq.edu

Table 1: Effect of Different Solvents on Similar Benzonitrile Syntheses

| Solvent | Precursor(s) | Reaction Type | Typical Yield | Reference(s) |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | 4-bromo-2-fluorobenzonitrile | S~N~Ar | ~95% (for methoxy (B1213986) analog) | nih.gov |

| Acetonitrile (MeCN) | 2-fluoro-5-bromobenzonitrile | S~N~Ar | 81% (for hydroxy analog) | chemicalbook.com |

| N-Methyl-2-pyrrolidone (NMP) | Aryl Halide, Amine | Ullmann Coupling | High reaction temperature achieved | researchgate.net |

| Paraxylene / Ionic Liquid | Benzaldehyde | Dehydration | ~100% | rsc.org |

| Dichloromethane (DCM) | 4-methoxybenzonitrile | Bromination | 60-68% |

Catalyst Systems for Enhanced Synthesis Efficiency

Catalysts play a pivotal role in enhancing the efficiency of synthetic routes to this compound by lowering the activation energy and increasing reaction rates, often allowing for milder reaction conditions. Two primary catalytic systems are relevant: copper-catalyzed and palladium-catalyzed reactions.

The Ullmann condensation is a classic copper-catalyzed method for forming aryl ethers. organic-chemistry.orgacs.org This reaction typically involves coupling an aryl halide with an alcohol in the presence of a copper catalyst, such as copper(I) iodide (CuI) or copper powder, and a base. organic-chemistry.orgwikipedia.org While effective, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. acs.org

More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related etherification, have become powerful alternatives. researchgate.net These methods offer milder reaction conditions and broader substrate scope. For example, palladium catalysts combined with specific phosphine (B1218219) ligands can effectively couple aryl bromides with alcohols. google.com In some modern cyanation reactions, palladium catalysts are also preferred, although less expensive copper catalysts are being developed with novel ligands to improve their efficacy. soran.edu.iq

Table 2: Comparison of Catalyst Systems for Aryl Ether and Benzonitrile Synthesis

| Catalyst System | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Copper Powder / CuI | Ullmann Condensation | Classic method, often requires high temperatures (>180°C), can have erratic yields. | researchgate.netorganic-chemistry.orgwikipedia.org |

| Palladium Acetate (Pd(OAc)₂) with Phosphine Ligands | Buchwald-Hartwig Etherification | Milder conditions, broad substrate scope, high efficiency. | researchgate.netgoogle.com |

| Copper Catalyst with Oxazole Ligand | Cyanation | Uses non-toxic K₄[Fe(CN)₆] as a cyanide source, high yields. | soran.edu.iq |

| Iron(III) bromide (FeBr₃) | Electrophilic Bromination | Used for synthesizing brominated precursors from activated rings. | |

| Catalyst-Free (Ionic Liquid) | Dehydration/Oximation | Ionic liquid acts as both solvent and catalyst, simplifying purification. | rsc.org |

Temperature and Pressure Optimization for Reaction Kinetics

Temperature is a critical parameter that directly influences the kinetics of the synthesis of this compound. According to the Arrhenius equation, increasing the temperature generally accelerates the reaction rate. For instance, the synthesis of 4-bromo-2-methoxybenzonitrile via nucleophilic aromatic substitution is conducted at a mild 55 °C. nih.gov In contrast, classic Ullmann reactions often demand significantly higher temperatures, sometimes in excess of 180-200 °C, to proceed at a reasonable rate. researchgate.netorganic-chemistry.org

Most of the synthetic preparations of this compound and related compounds are conducted in the liquid phase at atmospheric pressure. Therefore, pressure is not typically a variable that requires extensive optimization, except in specialized applications such as reactions in supercritical fluids or microwave-assisted synthesis where pressure can build up within the sealed reaction vessel. youtube.com

Novel Synthetic Approaches and Innovations

The field of chemical synthesis is continuously evolving, with a strong emphasis on developing more sustainable and innovative methods. Research into the synthesis of this compound and its analogs reflects these trends, focusing on greener processes and the creation of structurally novel molecules.

Development of Greener Synthesis Methods

Green chemistry principles are increasingly being applied to the synthesis of benzonitrile derivatives to reduce environmental impact and enhance safety. Key innovations include the use of alternative energy sources and less hazardous reagents.

Microwave-assisted synthesis has emerged as a powerful tool, as it often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. researchgate.netoatext.comnih.gov The mechanism of microwave heating involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating that is more energy-efficient than conventional methods. youtube.com

Ultrasound-assisted synthesis (sonochemistry) is another green technique that uses the energy of acoustic cavitation to promote reactions. researchgate.netdntb.gov.ua This method can enhance reaction rates and yields, often under milder conditions and sometimes in the absence of a solvent.

Furthermore, there is a move towards replacing toxic reagents. For example, in cyanation reactions to produce the nitrile group, highly toxic cyanide sources are being replaced with safer alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). soran.edu.iqrsc.org The use of water or recyclable ionic liquids as solvents also represents a significant step toward greener chemical processes. rsc.org

Table 3: Comparison of Conventional and Greener Synthetic Approaches

| Approach | Method | Advantages | Reference(s) |

|---|---|---|---|

| Conventional | Thermal heating in organic solvents (e.g., DMF, Toluene) | Well-established, predictable scalability. | researchgate.netnih.gov |

| Greener | Microwave-Assisted Synthesis (MWI) | Rapid heating, shorter reaction times, often higher yields, energy efficient. | youtube.comresearchgate.netoatext.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, can be performed at room temperature, sometimes solvent-free. | soran.edu.iqresearchgate.netdntb.gov.ua | |

| Use of Greener Solvents (e.g., Water, Ionic Liquids) | Reduced toxicity and environmental impact, potential for catalyst recycling. | rsc.org | |

| Use of Safer Reagents (e.g., K₄[Fe(CN)₆]) | Avoids highly toxic and volatile cyanide sources, improving operational safety. | soran.edu.iqrsc.org |

Stereoselective Synthesis of Related Chiral Analogs

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. libguides.com While there is no specific literature detailing the stereoselective synthesis of chiral analogs of this compound, the principles can be applied to create such molecules. Chirality could be introduced in several ways:

Using a Chiral Starting Material: The synthesis could begin with a chiral version of a reactant, for instance, by using (R)- or (S)-2-butanol to create a chiral secondary alkoxy group instead of the ethoxy group.

Asymmetric Catalysis: A chiral catalyst can be used to guide the reaction to form one enantiomer preferentially. For example, chiral phosphoric acids have been successfully used to catalyze the synthesis of axially chiral allenes and other complex molecules. acs.orgnih.gov This approach could be adapted for reactions involving the this compound scaffold.

Subsequent Stereoselective Transformation: this compound could serve as a prochiral substrate for a subsequent reaction that creates a new stereocenter. For example, a stereoselective reduction of a ketone group introduced elsewhere on the molecule could lead to a chiral alcohol.

These approaches are fundamental in medicinal chemistry, where the different enantiomers of a drug molecule often have vastly different biological activities. The development of stereoselective routes to analogs of this compound would be a valuable extension of its synthetic utility.

Purification and Characterization Techniques in Synthetic Studies

Following the chemical synthesis, isolating the pure this compound is a critical step. The primary methods for purification are column chromatography and recrystallization. researchgate.net Silica (B1680970) gel column chromatography is commonly used, employing a solvent system such as a mixture of petroleum ether and ethyl acetate to separate the product from unreacted starting materials and byproducts. chemicalbook.com Recrystallization from a suitable solvent is another effective technique for obtaining a highly pure crystalline product.

Once purified, the compound's identity and purity are confirmed using a suite of analytical techniques. The most common methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, one would expect to see characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the distinct aromatic and nitrile carbons.

Infrared (IR) Spectroscopy: This technique is used to identify functional groups. A strong, sharp absorption peak in the range of 2220–2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group.

Mass Spectrometry (MS): MS provides the molecular weight of the compound. A key feature for this compound would be the characteristic isotopic pattern of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, resulting in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.

Table 4: Summary of Spectroscopic Characterization Techniques

| Technique | Information Provided | Expected Characteristics for this compound | Reference(s) |

|---|---|---|---|

| ¹H NMR | Electronic environment and connectivity of protons. | Signals for 3 aromatic protons, plus a quartet (~4.1 ppm) and a triplet (~1.4 ppm) for the ethoxy group. | chemicalbook.comresearchgate.net |

| ¹³C NMR | Carbon framework of the molecule. | Signals for aromatic carbons, the nitrile carbon (~115-120 ppm), and the two ethoxy carbons. | |

| IR Spectroscopy | Presence of functional groups. | A strong, sharp C≡N stretch around 2220-2240 cm⁻¹. | nist.gov |

| Mass Spectrometry | Molecular weight and elemental composition. | Molecular ion peaks showing the Br isotopic pattern (M⁺ and M+2 at ~m/z 225/227). | chemscene.com |

Chromatographic Purification Methods

Following chemical synthesis, the crude product containing this compound typically undergoes purification to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is a commonly employed technique for this purpose. orgsyn.org This method utilizes a stationary phase, often silica gel, and a mobile phase, which is a solvent system tailored to effectively separate the desired compound from impurities.

The selection of the eluent system is crucial for achieving optimal separation. A gradient elution, for instance starting with a non-polar solvent and gradually increasing the polarity, can be effective. One example of a solvent system used for a structurally similar compound, 2-bromo-4-methoxybenzonitrile, is a gradient of ethyl acetate in hexanes (e.g., 1–10% EtOAc/hexanes). The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions that contain the pure product. orgsyn.org

High-performance liquid chromatography (HPLC) offers a more advanced and efficient method for the purification and analysis of compounds like 4-bromo-2,2-diphenylbutanenitrile, a related nitrile compound. sielc.com A reverse-phase (RP) HPLC method can be utilized, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. A typical mobile phase for such separations could consist of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

Table 1: Chromatographic Purification Parameters

| Parameter | Description | Example |

| Technique | The primary method of chromatographic separation. | Flash Column Chromatography orgsyn.org |

| Stationary Phase | The solid support through which the solvent and sample pass. | Silica Gel |

| Mobile Phase | The solvent or solvent mixture that carries the sample through the stationary phase. | Gradient of 1–10% Ethyl Acetate in Hexanes |

| Monitoring | Method used to track the separation process. | Thin-Layer Chromatography (TLC) orgsyn.org |

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry) in Synthetic Confirmation

Once purified, the identity and structural integrity of this compound are confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to one another. For aromatic compounds, the splitting patterns and chemical shifts of the protons on the benzene ring are characteristic. For instance, in a related compound, the aromatic protons of a brominated aniline derivative appear as distinct signals in the NMR spectrum. mdpi.com ¹³C NMR spectroscopy complements this by identifying the number of unique carbon atoms and their chemical environments, including the carbon of the nitrile group and the carbons of the ethoxy group and the aromatic ring. tubitak.gov.tr

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 2220-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The presence of the ether linkage (C-O-C) would be confirmed by strong bands in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observable. For comparison, the IR spectrum of the related compound 4-bromoaniline shows characteristic peaks for its functional groups. spectrabase.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2 peaks) of similar intensity. tubitak.gov.tr Fragmentation patterns can also provide structural clues. For example, in the mass spectrum of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, the molecular ion peak is observed at m/z 335. tubitak.gov.tr

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Observation for this compound | Reference Analogy |

| ¹H NMR | Signals corresponding to aromatic protons, and the methylene (B1212753) and methyl protons of the ethoxy group. | Characteristic aromatic proton signals observed for related brominated compounds. mdpi.com |

| ¹³C NMR | Peaks for the nitrile carbon, aromatic carbons, and the two carbons of the ethoxy group. | Distinct peaks for carbonyl and thioamide carbons in a related bromobenzamide. tubitak.gov.tr |

| IR Spectroscopy | Strong C≡N stretch (2220-2260 cm⁻¹), C-O-C stretch (1000-1300 cm⁻¹). | Characteristic functional group peaks seen in 4-bromoaniline. spectrabase.com |

| Mass Spectrometry | Molecular ion peak doublet (M, M+2) due to the bromine atom. | Observation of a molecular ion peak in related brominated compounds. tubitak.gov.tr |

X-ray Crystallography for Structural Elucidation

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the precise positions of the atoms can be determined. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined to be in the monoclinic space group P2₁/n, with specific unit cell dimensions. researchgate.net Similarly, the crystal structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was solved, revealing a monoclinic system with space group P2₁/c. researchgate.net This technique can also reveal details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which influence the packing of molecules in the crystal. researchgate.netiucr.org

Iii. Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of the Benzonitrile (B105546) Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wku.edu The mechanism generally involves an initial attack by an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.org In 4-Bromo-2-ethoxybenzonitrile, the rate and regioselectivity of such reactions are governed by the combined electronic effects of the existing substituents.

The position of an incoming electrophile on the benzene ring is directed by the substituents already present. masterorganicchemistry.com The ethoxy, bromo, and nitrile groups each exert distinct directing effects based on their electronic properties (inductive and resonance effects). wikipedia.org

Ethoxy Group (-OCH₂CH₃): Located at position C-2, the ethoxy group is a strong activating group and an ortho, para-director. wikipedia.org Its oxygen atom possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), significantly increasing the electron density at the positions ortho (C-3) and para (C-5) to it. This donation stabilizes the positive charge of the arenium ion intermediate when attack occurs at these positions. lkouniv.ac.in

Bromo Group (-Br): Situated at position C-4, the bromine atom is a deactivating group yet an ortho, para-director. masterorganicchemistry.com Halogens are highly electronegative, withdrawing electron density from the ring inductively (-I effect), which deactivates the ring towards electrophilic attack compared to benzene itself. wikipedia.orgmasterorganicchemistry.com However, they also possess lone pairs that can be donated via resonance (+M effect), directing incoming electrophiles to the ortho (C-3 and C-5) positions. wikipedia.org

Nitrile Group (-CN): The nitrile group at C-1 is a powerful deactivating group and a meta-director. masterorganicchemistry.commasterorganicchemistry.com It strongly withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the aromatic ring less nucleophilic. masterorganicchemistry.com This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position (C-3 and C-5).

Considering the positions of the substituents on this compound, the directing effects converge primarily on the C-3 and C-5 positions. The powerful activating and directing effect of the C-2 ethoxy group strongly favors substitution at C-3 and C-5. The C-4 bromo group also directs to these same positions. The C-1 nitrile group directs to C-3 and C-5 as its meta positions. Therefore, electrophilic attack is overwhelmingly favored at the C-3 and C-5 positions, with the precise outcome potentially depending on the steric hindrance and specific reaction conditions.

| Substituent | Position | Electronic Effect | Classification | Favored Positions for Attack |

|---|---|---|---|---|

| -OCH₂CH₃ (Ethoxy) | C-2 | +M > -I | Activating, Ortho, Para-Director | C-3, C-5 |

| -Br (Bromo) | C-4 | -I > +M | Deactivating, Ortho, Para-Director | C-3, C-5 |

| -CN (Nitrile) | C-1 | -M, -I | Strongly Deactivating, Meta-Director | C-3, C-5 |

Regioselectivity and Directing Effects of Substituents

Nucleophilic Substitution Reactions Involving the Nitrile Group and Bromine Atom

This compound possesses two primary sites for nucleophilic attack: the carbon atom of the nitrile group and the carbon atom bonded to the bromine.

The nitrile group is susceptible to nucleophilic addition, which can lead to various transformations. Common reactions include:

Hydrolysis: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, ultimately forming a carboxylic acid (4-Bromo-2-ethoxybenzoic acid) after workup.

Reduction: The nitrile group can be reduced to a primary amine ( (4-bromo-2-ethoxyphenyl)methanamine). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. ncert.nic.in

The bromine atom at C-4 is a key reactive handle for nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. Aryl bromides are common substrates for reactions such as:

Suzuki-Miyaura Coupling: The bromine atom can be substituted with various organic groups by reacting with boronic acids or esters in the presence of a palladium catalyst and a base. This allows for the formation of new carbon-carbon bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the substitution of the bromine atom with amines, forming N-aryl products.

Sonogashira Coupling: The bromine can be replaced by a terminal alkyne using a palladium-copper co-catalyst system.

Nucleophilic Aromatic Substitution (SNAAr): While less common for unactivated aryl halides, if a strong electron-withdrawing group were present ortho or para to the bromine, direct substitution by strong nucleophiles could occur. In this molecule, the combined electron-withdrawing effect of the nitrile group could facilitate such reactions under forcing conditions. chemicalbook.com

The bromine atom serves as a versatile site for introducing molecular complexity, making this compound a useful building block in organic synthesis.

| Reactive Site | Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Nitrile (-C≡N) | Reduction | 1. LiAlH₄, 2. H₂O or H₂, Pd/C | Primary Amine (-CH₂NH₂) |

| Bromo (-Br) | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl/Alkyl (-R) |

| Bromo (-Br) | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Amine (-NR₂) |

| Bromo (-Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkyne (-C≡CR) |

Reactions at the Nitrile Carbon

Radical Reactions and Their Mechanisms

The involvement of this compound in radical reactions is primarily associated with the carbon-bromine bond. Aryl halides can participate in radical chain reactions. libretexts.org A key example is radical dehalogenation, where the C-Br bond is homolytically cleaved. libretexts.org This can be initiated by radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH). libretexts.org

The mechanism for such a dehalogenation would proceed via a chain reaction:

Initiation: A radical initiator generates a tributyltin radical (Bu₃Sn•). libretexts.org

Propagation: The tributyltin radical abstracts the bromine atom from this compound to form tributyltin bromide and an aryl radical (2-ethoxy-4-cyanophenyl radical). This aryl radical then abstracts a hydrogen atom from a molecule of tributyltin hydride, yielding the reduced product (2-ethoxybenzonitrile) and regenerating the tributyltin radical to continue the chain. libretexts.org

Termination: The reaction is terminated by the combination of any two radical species.

While specific studies on radical reactions of this compound are not extensively documented, the principles of radical chemistry suggest its potential to undergo such transformations, particularly at the C-Br bond. libretexts.orgmdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation, and this compound is a suitable substrate for several of these key transformations. wikipedia.org The palladium-catalyzed coupling of aryl halides remains a cornerstone of synthetic chemistry for creating biaryl compounds, conjugated systems, and other complex molecular architectures. chemrxiv.orgpreprints.org

The bromine atom of this compound serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The general reactivity for aryl halides in these couplings is I > Br > Cl > OTf, placing aryl bromides in a favorable position for efficient reactions. wikipedia.orgyonedalabs.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. preprints.org For an electron-rich aryl bromide like this compound, the oxidative addition of the C-Br bond to the Pd(0) catalyst can be the rate-limiting step. yonedalabs.com The use of electron-rich ligands on the palladium center can facilitate this step. libretexts.org The reaction is highly valued for its mild conditions and the commercial availability and low toxicity of the boron reagents. rsc.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. commonorganicchemistry.com The reaction typically involves a palladium catalyst, a base (often an amine like triethylamine), and a phosphine (B1218219) ligand. commonorganicchemistry.comnih.gov The regioselectivity of the alkene addition can be influenced by the electronic and steric nature of the substituents on both the aryl halide and the alkene. biolscigroup.us

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org A standard Sonogashira reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org The reaction is instrumental in synthesizing aryl alkynes, which are important structures in pharmaceuticals and organic materials. rsc.orgacs.org Copper-free variations have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgrsc.org It is known for its high functional group tolerance and the stability of the organostannane reagents. wikipedia.orgrsc.org A primary drawback is the toxicity associated with the tin compounds. wikipedia.orgrsc.org The catalytic cycle is similar to other palladium-catalyzed couplings, proceeding via oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The following table summarizes representative conditions for these cross-coupling reactions, illustrating typical catalysts, reagents, and conditions that would be applicable to this compound based on studies of similar aryl bromides.

| Coupling Reaction | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 80-100 °C | rsc.orgresearchgate.net |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 90-110 °C | commonorganicchemistry.comthieme-connect.com |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF/DMF | Room Temp. to 60 °C | organic-chemistry.orgacs.org |

| Stille | Arylstannane | Pd(PPh₃)₄ | - (or additive like CsF) | Toluene (B28343)/Dioxane | 80-110 °C | wikipedia.orgnumberanalytics.com |

The efficiency of cross-coupling reactions involving this compound is highly dependent on the catalyst system, particularly the choice of ligand coordinated to the palladium center. The substrate possesses an electron-donating ethoxy group, which increases the electron density on the aromatic ring. This makes the oxidative addition of the carbon-bromine bond to the Pd(0) center more challenging compared to electron-deficient aryl bromides. yonedalabs.commit.edu

To overcome this, catalyst systems are optimized using specific ligands:

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable complexes with palladium. They are excellent at promoting oxidative addition and have shown high efficacy in the coupling of challenging substrates, including electron-rich aryl halides. yonedalabs.com

Hemilabile Ligands: Ligands containing a secondary, weakly coordinating atom (like oxygen or nitrogen) can help stabilize the active catalytic species and prevent catalyst deactivation, particularly at low catalyst loadings. yonedalabs.com

Kinetic analysis of reactions with different aryl halides often guides ligand design. acs.org For electron-rich aryl bromides, the focus is typically on accelerating oxidative addition and reductive elimination. acs.org Therefore, modifying a ligand to be both more electron-rich and sterically larger can enhance the rates of both key steps in the catalytic cycle. acs.org

Suzuki, Heck, Sonogashira, and Stille Couplings with this compound

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. chemrxiv.org For the cross-coupling reactions of this compound, computational methods can elucidate reaction pathways, rationalize catalyst performance, and predict reactivity. nih.gov

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of palladium-catalyzed reactions. nih.govchemrxiv.org By calculating the energies of reactants, intermediates, and transition states, a complete energy profile for the catalytic cycle can be constructed.

For a Suzuki-Miyaura reaction involving this compound, a DFT study would typically investigate the following elementary steps:

Oxidative Addition: Modeling the insertion of the Pd(0)Lₓ complex into the C-Br bond. DFT calculations can determine the activation barrier for this step, which is often rate-determining for electron-rich aryl bromides. nih.govchemrxiv.org The calculations can compare different pathways, for instance, involving monoligated or bisligated palladium species. nsf.gov

Transmetalation: The transfer of the organic group from the boron atom to the palladium center. DFT studies can clarify the role of the base and solvent in this step, for example, by modeling the formation of a palladium-hydroxo complex that reacts with the boronic acid. thieme-connect.comnih.gov

Reductive Elimination: The final step where the two coupled organic fragments are eliminated from the palladium center to form the product and regenerate the Pd(0) catalyst. DFT can calculate the energy barrier for this step, which is influenced by the steric and electronic properties of the ligands and substrates. chemrxiv.org

While DFT provides static energy profiles, molecular dynamics (MD) simulations offer a dynamic view of the reaction in solution. Ab initio MD simulations, where forces are calculated "on the fly" using electronic structure methods, can be used to explore the behavior of key reactive intermediates. chemrxiv.orgresearchgate.net

For the coupling reactions of this compound, MD simulations could be used to:

Study Solvent Effects: Investigate the explicit interactions between solvent molecules and the palladium complex, which can influence the stability and reactivity of intermediates.

Analyze Ligand Dynamics: Model the conformational flexibility of bulky ligands and how their dynamic behavior affects access to the metal center.

Simulate Reactant Approach: Observe the trajectory of the organoboron or organotin reagent as it approaches the palladium(II) intermediate during the transmetalation step.

These simulations provide insights into the dynamic nature of the catalytic system, complementing the energetic information obtained from DFT calculations. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with a specific activity, such as their reaction rate or yield in a chemical transformation. biolscigroup.us

For cross-coupling reactions, a QSAR model could be developed for a series of substituted benzonitriles, including this compound, to predict their reactivity. The process would involve:

Dataset Assembly: Compiling a set of benzonitrile derivatives with known reactivity data (e.g., reaction yields or rate constants) under consistent cross-coupling conditions. researchgate.net

Descriptor Calculation: For each molecule in the dataset, calculating a range of molecular descriptors. These can include:

Electronic Descriptors: Hammett constants, dipole moment (μ), energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. biolscigroup.us

Steric Descriptors: Parameters like molar volume or surface area.

Topological Descriptors: Indices that describe molecular connectivity and shape. researchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that links the descriptors to the observed reactivity. researchgate.netdergipark.org.tr

Validation: Testing the predictive power of the model using both internal (cross-validation) and external validation sets. biolscigroup.us

A successful QSAR model could then be used to predict the reactivity of new, unsynthesized benzonitrile derivatives, guiding the selection of substrates for future synthetic efforts. biolscigroup.us

Iv. Derivatives and Analogues of 4 Bromo 2 Ethoxybenzonitrile

Synthesis and Characterization of Structural Analogues

The ethoxy group at the 2-position can be readily modified to other alkoxy groups. For instance, the synthesis of 4-bromo-2-methoxybenzaldehyde, a precursor to the corresponding benzonitrile (B105546), has been achieved from 1,4-dibromo-2-fluorobenzene. This process involves a metal-halogen exchange, formylation, and subsequent reaction with methanol (B129727) in the presence of potassium carbonate. google.com This methoxy (B1213986) analogue provides a point of comparison to understand the role of the alkyl chain length of the alkoxy group. The synthesis of various 2-alkoxybenzonitriles can be achieved through methods such as the reaction of a corresponding phenol (B47542) with an alkyl halide.

| Compound Name | Molecular Formula | Key Distinguishing Feature |

| 4-Bromo-2-methoxybenzonitrile (B1291993) | C8H6BrNO | Methoxy group instead of ethoxy |

| 4-Bromo-2-propoxybenzonitrile | C10H10BrNO | Propoxy group instead of ethoxy |

This table is generated based on synthetic principles and may not reflect experimentally reported data in the provided search results.

Replacing the bromine atom with other halogens, such as chlorine, can significantly impact the electronic properties of the aromatic ring. The synthesis of 4-chloro-2-ethoxybenzonitrile (B3384410) has been documented, and this compound serves as a key analogue for comparative studies. nih.govmolport.com The difference in electronegativity and atomic size between bromine and chlorine can influence reaction rates and the stability of intermediates in subsequent chemical transformations. For example, the synthesis of 4-chloro-2,6-bis(5-bromo-2-hydroxy-α-tolyl)phenol has been reported, highlighting the reactivity of halogenated phenols. iums.ac.ir

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Chloro-2-ethoxybenzonitrile | C9H8ClNO | 181.62 | 548473-74-1 |

| 4-Bromo-2-ethoxybenzonitrile | C9H8BrNO | 226.07 | 1255870-63-3 |

Data sourced from PubChem and other chemical suppliers. nih.govmolport.comchemscene.com

The position of the bromine substituent on the benzene (B151609) ring is another critical structural variable. The synthesis of 5-bromo-2-ethoxybenzonitrile (B1270677) can be achieved from 5-bromo-2-ethoxybenzaldehyde (B1267203) by reaction with hydroxylamine (B1172632) hydrochloride in formic acid. Comparing the properties and reactivity of this compound with its positional isomers, such as 5-bromo-2-ethoxybenzonitrile and 3-bromo-2-ethoxybenzonitrile, provides insights into the steric and electronic effects governed by the substituent pattern on the aromatic ring. For instance, the synthesis of 3-bromo-2-methoxybenzonitrile (B1521028) has been utilized in the total synthesis of certain natural products. uni-muenchen.de

| Compound Name | Melting Point (°C) | Key Distinguishing Feature |

| 5-Bromo-2-methoxybenzonitrile | 91-92 | Positional isomer of the methoxy analogue |

Data sourced from commercial supplier information. sigmaaldrich.com

Alterations to the Halogen Substituent (e.g., 4-Chloro-2-ethoxybenzonitrile)

Functionalization of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into other important chemical moieties, such as carboxylic acids, amides, and amines, opening up further avenues for creating diverse derivatives.

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-bromo-2-ethoxybenzoic acid, or the amide, 4-bromo-2-ethoxybenzamide (B572539). chemscene.com The synthesis of 2-ethoxybenzoic acid compounds has been achieved through the hydrolysis of an ethoxylated intermediate. google.com Similarly, the synthesis of 4-bromo-2-ethoxybenzamide has been documented. chemscene.com These transformations are fundamental in organic synthesis, allowing for the introduction of new functional groups that can participate in a wide range of further reactions. For example, 4-(carboxymethyl)-2-ethoxybenzoic acid is a key intermediate in the synthesis of repaglinide. google.com

| Product | Reagents and Conditions |

| 4-Bromo-2-ethoxybenzoic acid | Acid or base-catalyzed hydrolysis |

| 4-Bromo-2-ethoxybenzamide | Partial hydrolysis of the nitrile |

This table outlines general synthetic transformations.

The reduction of the nitrile group provides a direct route to primary amines. Catalytic hydrogenation is a common method for this transformation. mdpi.com For instance, various substituted benzonitriles can be reduced to their corresponding benzylamines using catalysts like palladium on alumina (B75360) (Pd/Al2O3) with formic acid as a hydrogen source. mdpi.com Another effective catalytic system for the hydrogenation of nitriles to primary amines is a carbon-coated nickel-based catalyst (Ni/NiO@C), which shows high tolerance for various functional groups, including halogens. rsc.org The resulting (4-bromo-2-ethoxyphenyl)methanamine (B12068013) is a valuable building block for the synthesis of more complex molecules.

| Catalyst System | Reaction Conditions | Product Yield/Selectivity |

| Pd/Al2O3 with Formic Acid | Room temperature, 2-propanol | Effective for para-substituted benzonitriles with electron-donating groups. mdpi.com |

| Ni/NiO@C-600-200-1-H2O | 120 °C, 10 bar H2, 4 h | High conversion (>99%) and selectivity (up to 98.25%) for various aromatic nitriles. rsc.org |

This table summarizes findings from research on the reduction of substituted benzonitriles. mdpi.comrsc.org

Hydrolysis to Carboxylic Acids and Amides

Biologically Active Derivatives and Lead Compound Identification

The exploration of derivatives from structurally similar bromo-substituted aromatic compounds has yielded numerous molecules with significant biological activities. While research directly originating from this compound is specific, the broader family of related compounds provides a strong indication of its potential in drug discovery.

Derivatives of bromophenols, which share structural motifs with this compound, have demonstrated a wide spectrum of bioactivities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties. nih.govsemanticscholar.org Naturally occurring bromophenols isolated from marine sources, such as red algae, and their synthetic derivatives are subjects of intense study. semanticscholar.org For instance, certain methylated and acetylated bromophenol derivatives have shown promising results in cellular studies. One such compound, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate, was found to induce apoptosis in leukemia K562 cells, highlighting its anticancer potential. nih.gov

In the realm of synthetic chemistry, rhodanine (B49660) derivatives have been developed with inhibitory activity against protein phosphatases (PPase), which are implicated in diseases like diabetes, obesity, and cancer. google.com The synthesis of these complex molecules can involve intermediates derived from bromo-substituted phenoxy compounds, indicating a pathway where this compound could serve as a starting material. google.com Similarly, derivatives of 4-bromo isatin (B1672199) are recognized for a wide range of pharmacological effects, including anticancer and antibacterial activities. jocpr.com

The identification of lead compounds—molecules with promising activity that serve as a starting point for drug development—is a critical goal of this research.

In one study focusing on Schiff base compounds, 4-bromo-2-chloro-N-(4-dimethylamino)benzylidene)aniline (ABS3) was identified as a lead compound exhibiting excellent drug-like properties based on experimental and computational analysis. researchgate.net

Research into synthetic retinoids derived from 4-bromophenols for activity against methicillin-resistant Staphylococcus aureus (MRSA) identified a primary alcohol derivative that retained potent antibacterial effects with significantly lower toxicity to human cells compared to its parent compound, marking it as a promising lead for further optimization. nih.gov

Benzoxazole (B165842) derivatives synthesized using 2-amino-4-bromophenol (B1269491) have shown notable antiproliferative and antibacterial activities, with specific substitution patterns enhancing their potency. mdpi.com

These examples underscore the value of the bromo-substituted aromatic scaffold in generating biologically active compounds and identifying leads for new therapeutic agents.

| Derivative Class | Precursor/Related Compound | Reported Biological Activity | Reference |

|---|---|---|---|

| Bromophenol Derivatives | (Oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | Anticancer (induces apoptosis in leukemia cells) | nih.gov |

| Rhodanine Derivatives | 1-[2-(4-Bromo-2-formylphenoxy)ethyl]-3-ethyl-1-methylurea | Protein Phosphatase (PPase) Inhibition | google.com |

| 4-Bromo Isatin Derivatives | 4-Bromo Isatin | Anticancer, Antibacterial, Antifungal | jocpr.com |

| Schiff Base Derivatives | 4-bromo-2-chloro-N-(4-dimethylamino)benzylidene)aniline | Antibacterial, Antifungal, Antioxidant | researchgate.net |

| Synthetic Retinoids | 4-Bromophenol (B116583) derivatives | Antibacterial (Anti-MRSA), Anticancer | nih.gov |

| Benzoxazole Derivatives | 2-Amino-4-bromophenol | Antiproliferative, Antibacterial | mdpi.com |

Structure-Reactivity Relationships in Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity (Structure-Activity Relationship, SAR) is fundamental to rational drug design. For derivatives of this compound and its analogues, the nature and position of substituents on the aromatic ring profoundly influence their properties.

The bromine atom at the 4-position is a particularly versatile functional group. It serves as a key handle for synthetic modifications, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net This allows chemists to readily form new carbon-carbon bonds, linking the benzonitrile core to other molecular fragments to build a library of diverse compounds. The ethoxy group at the 2-position and the nitrile group also play crucial roles by modulating the electronic environment of the benzene ring, which affects the molecule's reactivity and how it interacts with biological targets.

SAR studies on related classes of compounds provide valuable insights:

Benzoxazole Derivatives : Research on benzoxazoles has revealed a strong SAR, where the substituents at specific positions of the core structure are critical for biological function. mdpi.com For instance, antimicrobial potency was found to be highly dependent on substitutions at the 2- and 5-positions of the benzoxazole ring system. The introduction of a chlorine atom at one position or a methoxy group at another was shown to enhance antiproliferative activity against cancer cells, likely by improving lipophilicity and electronic properties that govern target interaction. mdpi.com

Synthetic Retinoids : In a series of synthetic retinoids developed from 4-bromophenol precursors, SAR studies demonstrated the critical role of the phenolic hydroxyl group. nih.gov The conversion of a carboxylic acid group to a primary alcohol in one series of analogues led to a significant reduction in toxicity while maintaining strong antibacterial activity. This highlights how subtle molecular modifications can fine-tune the therapeutic index of a compound class. nih.gov

Schiff Bases : For certain Schiff base derivatives, computational chemistry has been employed to establish a quantitative structure-activity relationship. researchgate.net Methods like Density Functional Theory (DFT) can calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals provides an indication of the molecule's chemical reactivity and stability, which can be correlated with its observed biological potency. researchgate.net

V. Advanced Applications and Research Horizons

Applications in Medicinal Chemistry and Drug Discovery

The benzonitrile (B105546) moiety, particularly when halogenated, is a recurring structural motif in medicinal chemistry. It serves as a versatile building block for creating complex molecules with potential therapeutic value. chemimpex.com The presence of bromine and an alkoxy group, such as ethoxy, allows for a wide range of chemical modifications to fine-tune the pharmacological properties of derivative compounds.

4-Bromo-2-ethoxybenzonitrile's architecture is representative of a class of intermediates used in the synthesis of potential therapeutic agents. The nitrile group can be hydrolyzed or reduced to introduce other functionalities, while the bromine atom provides a reactive site for cross-coupling reactions, a cornerstone of modern drug synthesis. univook.com

Research on related compounds highlights this synthetic utility:

Anti-inflammatory Drugs: The related intermediate, 4-bromo-2-fluorobiphenyl, is utilized in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs). google.com

Anticancer and Antiviral Agents: Compounds like 4-Amino-2-fluoro-5-methoxybenzonitrile serve as key building blocks in the development of drugs to treat cancer and viral infections. lookchem.com

Central Nervous System (CNS) Agents: 4-Bromoaniline (B143363), a foundational precursor, is employed in the synthesis of various pharmaceuticals, including analgesics, antihistamines, and antipsychotics. ketonepharma.com

Inhibitors and Modulators: 4-Bromo-2-hydroxybenzonitrile, a closely related analog, is a precursor for small-molecule inhibitors, such as those targeting plasma kallikrein, and for various indole (B1671886) derivatives with biological activity. chemicalbook.com

The functionalization of such bromo-aromatic compounds is a key strategy in medicinal chemistry for generating libraries of new chemical entities for drug screening programs. iucr.org

Derivatives of bromo-substituted benzonitriles and phenols have been extensively studied for their interactions with biological targets like enzymes and receptors. These investigations are crucial for identifying new mechanisms of action and potential drug candidates.

Enzyme Inhibition: Several studies have demonstrated the potent enzyme-inhibiting properties of related bromophenol compounds. For instance, a series of novel bromophenol derivatives showed significant inhibitory effects against human carbonic anhydrase (hCA) isoenzymes I and II and acetylcholinesterase (AChE), which are important targets for conditions like glaucoma and Alzheimer's disease. nih.govmdpi.com Another study identified bromophenol derivatives from marine algae as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes and obesity research. nih.gov

| Compound | Structure | Ki (nM) |

|---|---|---|

| Compound 21 | 4-Bromo-5-(2,5-dihydroxybenzyl)benzene-1,2-diol | 6.54 ± 1.03 |

| Compound 18 | 4-Bromo-5-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol | 7.92 ± 1.38 |

| Compound 20 | 4-Bromo-5-(4-bromo-2,5-dihydroxybenzyl)benzene-1,2-diol | 8.32 ± 0.69 |

Anticancer Activity: Derivatives of 4-Bromo isatin (B1672199) have been synthesized and evaluated for their antitumor properties. jocpr.com Studies have shown that specific substitutions on the isatin core can lead to significant cytotoxic activity against human cancer cell lines, such as leukemia (K562) and liver cancer (HepG2). jocpr.com

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4g (a 3-benzylidene 4-bromo isatin derivative) | HepG2 (Human Liver Cancer) | 4.39 |

| K562 (Human Leukemia) | 6.18 |

Receptor Binding: The bromo-aromatic scaffold is also explored for its ability to bind to specific receptors. For example, intermediates like 2-Bromo-4-methoxybenzonitrile have been used in the synthesis of compounds designed to target cannabinoid receptors CB1 and CB2, indicating their utility in developing new therapies related to the endocannabinoid system. Furthermore, studies on imidazodiazepine derivatives, which can be synthesized from precursors like 4-bromoaniline, have investigated their binding to GABA-A receptors, a key target for psychiatric and cognitive disorders. nih.gov

The therapeutic potential of compounds structurally related to this compound spans a wide range of pharmacological areas. The core structure is viewed as a "privileged scaffold" that can be adapted to interact with numerous biological targets.

Neurodegenerative and Psychiatric Disorders: As noted, bromophenol derivatives that inhibit acetylcholinesterase show potential for treating Alzheimer's disease. nih.govmdpi.com The development of ligands for the GABA-A receptor from bromo-aromatic precursors is aimed at treating cognitive and psychiatric conditions. nih.gov

Oncology: The significant antiproliferative effects of 4-bromo isatin and other benzonitrile derivatives against various cancer cell lines demonstrate the importance of this chemical class in oncology research. jocpr.com

Infectious Diseases: Some related compounds have been investigated for their antimicrobial properties, suggesting possible applications in developing new agents to combat bacterial infections.

Exploration of Biological Activities (e.g., Enzyme Inhibition, Receptor Binding)

Role in Agrochemical Development

Similar to their role in medicine, bromo-substituted aromatic compounds are crucial intermediates in the agrochemical industry for the development of products that protect crops and enhance yields. chemimpex.comketonepharma.com The specific combination of functional groups can be tailored to target pests, fungi, or unwanted plant growth.

The development of new herbicides and fungicides is essential to manage crop diseases and combat the rise of resistance to existing treatments. asianpubs.orgfrac.info

Fungicide Development: Compounds derived from bromo-aromatic precursors have shown notable fungicidal activity. For example, 2-(4-Bromophenyl carbamoyl)phenyl acetate (B1210297), a compound synthesized from 4-bromoaniline and based on the structure of acetylsalicylic acid, has demonstrated potent activity against significant plant pathogens. asianpubs.org Its efficacy against Botrytis cinerea, a fungus that affects a wide range of plants, was found to be superior to the commercial fungicide carbendazim (B180503) in laboratory assays. asianpubs.org The common industrial chemical 2,4,6-Tribromophenol is also used directly as a fungicide. nih.gov

| Pathogen | Compound | EC50 (mg L-1) |

|---|---|---|

| Sclerotinia sclerotiorum | 2-(4-Bromophenyl carbamoyl)phenyl acetate | 8.6 |

| Botrytis cinerea | 1.8 |

Herbicide Development: Intermediates such as 4-bromoaniline and 4-bromo-2-chloroaniline (B1269894) are used in the synthesis of herbicides. ketonepharma.combloomtechz.com The development of new herbicides often focuses on identifying novel molecular targets in plants to overcome resistance, and versatile building blocks like brominated benzonitriles are valuable in these synthetic efforts. mdpi.com

The design of effective and selective insecticides is another area where bromo-aromatic compounds play a role. Precursors like 4-bromoaniline and 4-bromo-2-chloroaniline are utilized in the synthesis of insecticide molecules. ketonepharma.combloomtechz.com The halogen substituents on these intermediates can be crucial for the biological activity of the final product and offer possibilities for structural modification to enhance potency and selectivity. bloomtechz.com An example of a more complex insecticide containing a bromo-aromatic core is Bromophos, an organophosphate insecticide which contains a dichloro-4-bromophenol group. inchem.org

Herbicide and Fungicide Development

Material Science Applications

The specific arrangement of functional groups in this compound makes it a valuable precursor in the field of material science. The interplay between the ethoxy, bromo, and nitrile substituents allows for the synthesis of materials with tailored electronic and physical properties.

Precursors for Polymer Synthesis and Advanced Materials

This compound serves as a key monomer and synthetic building block for a variety of polymers and advanced materials. chemscene.com Its utility stems from the reactivity of the bromine atom, which can be readily substituted or used as a coupling site in polymerization reactions.

The primary route to polymerization involves leveraging the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This compound can undergo reactions like Suzuki or Stille coupling, where the bromine atom is replaced, and a new carbon-carbon bond is formed. By reacting with a di-functionalized comonomer (e.g., a diboronic acid), this compound can be incorporated into a polymer chain. This process allows for the creation of conjugated polymers, where alternating single and double bonds lead to useful electronic properties. For example, polymers incorporating such substituted benzene (B151609) rings are investigated for applications in organic electronics. rsc.orgsmolecule.com

Furthermore, the nitrile group can undergo polymerization under specific conditions, or it can be chemically modified post-polymerization to introduce other functionalities into the material. The combination of the reactive bromo- group for chain extension and the polar nitrile group for tuning solubility and intermolecular interactions makes it a versatile precursor for materials like polyquinoxalines and other high-performance polymers. google.com

| Functional Group | Role in Polymerization | Resulting Polymer Property |

|---|---|---|

| Bromo (-Br) | Reactive site for Pd-catalyzed cross-coupling (e.g., Suzuki, Stille). | Enables formation of the polymer backbone; creates conjugated systems. |

| Nitrile (-C≡N) | Can be involved in specific polymerization reactions; provides a site for post-polymerization modification. | Increases polarity, influences solubility, affects intermolecular forces and material morphology. |

| Ethoxy (-OCH₂CH₃) | Modifies the electronic properties of the monomer. | Impacts the electronic band gap of the resulting polymer; improves solubility in organic solvents. |

Optoelectronic Properties and Functional Materials

The compound is identified as an important intermediate for optoelectronic materials and a building block for small molecule semiconductors. chemscene.com The electronic nature of its substituents—the electron-donating ethoxy group and the electron-withdrawing nitrile group—creates an intramolecular "push-pull" system. This inherent electronic asymmetry is a crucial feature for designing functional materials with specific optical and electronic properties, including those with nonlinear optical (NLO) activity. iucr.org

Derivatives of this compound are explored for use in organic light-emitting diodes (OLEDs) and as hole-transporting materials in devices like perovskite solar cells. smolecule.com By using the bromine atom as a handle for coupling reactions, the core structure can be integrated into larger π-conjugated systems. These larger molecules often exhibit enhanced abilities to absorb and emit light or transport charge carriers.

Research into related bromo-aromatic compounds has shown that their derivatives can be used to create:

Luminescent Materials: The push-pull architecture can lead to materials with strong fluorescence, making them suitable as emitters in OLEDs. researchgate.nettandfonline.com

Non-Linear Optical (NLO) Materials: The significant change in dipole moment upon electronic excitation in such molecules can result in high NLO coefficients, which are useful for applications in photonics and signal processing. iucr.org

Semiconductors: The ability to tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) through chemical modification allows for the design of organic semiconductors with desired band gaps for transistors and solar cells. smolecule.com

Emerging Research Areas

Beyond established applications, this compound is finding relevance in cutting-edge research fields that exploit its specific chemical functionalities for novel purposes.

Supramolecular Chemistry Involving this compound

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov this compound is an excellent candidate for "crystal engineering," where these interactions are used to design the architecture of a crystal lattice. acs.orgrsc.org The molecule possesses multiple sites capable of participating in such interactions.

Hydrogen Bonding: The nitrogen atom of the nitrile group and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom can act as a halogen bond donor, a directional interaction that is increasingly used to control molecular assembly.

π-π Stacking: The aromatic benzene ring can stack with adjacent rings, influencing the electronic properties of the resulting assembly.

These interactions allow this compound to self-assemble or co-crystallize with other molecules to form well-defined, multi-component structures. iucr.orgmdpi.com Such supramolecular assemblies are being investigated for applications in areas like molecular recognition, the creation of porous materials, and the development of materials with tunable solid-state properties. The compound is noted as a potential supramolecular host material and a ligand for functional metal complexes. chemscene.com

Catalysis Applications

The chemical structure of this compound allows it to play a dual role in catalysis: as a substrate and as a potential ligand.

Its most prominent role is as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is highly reactive towards oxidative addition to a palladium(0) center, initiating catalytic cycles like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. beilstein-journals.orgbeilstein-journals.orgnih.gov These reactions are cornerstones of modern organic synthesis, allowing for the efficient construction of complex molecules from simpler precursors. Studies on related bromobenzonitriles demonstrate excellent reactivity in these transformations, which are used to synthesize pharmaceuticals, agrochemicals, and functional materials. researchgate.netrsc.org

| Reaction Name | Coupling Partner | Bond Formed | Significance |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | C-C | Formation of biaryl structures. researchgate.net |

| Sonogashira Coupling | Terminal alkyne | C-C (sp²-sp) | Synthesis of aryl-alkynes. beilstein-journals.orgbeilstein-journals.org |

| Buchwald-Hartwig Amination | Amine | C-N | Synthesis of substituted anilines. nih.gov |

| Heck Coupling | Alkene | C-C | Synthesis of substituted alkenes. |

Additionally, the presence of the nitrile and ethoxy groups, which contain lone pairs of electrons on nitrogen and oxygen, gives the molecule the potential to act as a ligand. It can coordinate to a metal center, and if incorporated into a larger molecular framework, it could form part of a pincer or other multidentate ligand system. chemscene.com Such metal complexes are the active species in many homogeneous catalytic processes. Research in this area explores the synthesis of novel catalysts where the electronic properties of the ligand, and thus the activity of the catalyst, are tuned by the substituents on the aromatic ring. rsc.orgnih.gov

Q & A

Basic: What are the recommended synthetic routes for 4-bromo-2-ethoxybenzonitrile, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves halogenation and alkoxylation steps. A plausible route is:

Bromination: Introduce bromine at the para position of a pre-functionalized benzonitrile precursor using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or N-bromosuccinimide under controlled conditions).

Ethoxylation: Perform nucleophilic substitution (SN2) or Ullmann-type coupling to introduce the ethoxy group at the ortho position, using a copper catalyst and 2-ethoxybenzene derivatives .

Purity Optimization:

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ ~4.1 ppm for ethoxy -OCH₂CH₃ protons) .

Advanced: How can computational methods predict the electronic properties of this compound to guide reactivity studies?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., nitrile group) for nucleophilic attack.

- Frontier Molecular Orbitals: Predict reactivity via HOMO-LUMO gaps; a smaller gap correlates with higher reactivity.

- Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions affecting reaction pathways .

Validation: Compare computed IR spectra (e.g., C≡N stretch ~2230 cm⁻¹) with experimental data to refine models.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify ethoxy protons (δ 1.3–1.5 ppm for -CH₃, δ 3.9–4.1 ppm for -OCH₂-).

- ¹³C NMR: Confirm nitrile carbon at δ ~115 ppm.

- X-ray Crystallography: Use SHELXL for structure refinement. For example, bond angles around the ethoxy group should align with sp³ hybridization (~109.5°) .

- Mass Spectrometry: ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z ~226 for C₉H₈BrNO).

Advanced: How can conflicting crystallographic data for brominated benzonitriles be resolved?

Methodological Answer:

Discrepancies in bond lengths or angles may arise from:

- Polymorphism: Perform differential scanning calorimetry (DSC) to detect phase transitions.

- Disorder Modeling: Use programs like OLEX2 or WinGX to refine disordered ethoxy or bromine positions .

- Charge Density Analysis: Multipole refinement (e.g., via MoPro) quantifies electron density distribution around bromine to validate hybridization states .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles (brominated compounds can cause skin/eye irritation).

- Ventilation: Use fume hoods to avoid inhalation of nitrile vapors.

- Spill Management: Neutralize with activated charcoal and dispose as halogenated waste (UN 2810) .

Advanced: How can kinetic studies elucidate the substitution reactivity of the ethoxy group?

Methodological Answer:

- Variable-Temperature NMR: Monitor reaction progress at 25–80°C to calculate activation energy (Eₐ) for ethoxy substitution.

- Isotopic Labeling: Use ¹⁸O-labeled ethoxy groups in hydrolysis experiments, analyzed via GC-MS.

- Computational Kinetics: Transition state modeling (e.g., via Gaussian) predicts rate constants for SN1 vs. SN2 mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.